Unii-U4Y54D5P9L
Description
However, based on regulatory nomenclature conventions, "UNII" (Unique Ingredient Identifier) codes are assigned by the FDA to substances for tracking and regulatory purposes. These codes are typically linked to specific chemical structures, biological activity, or therapeutic applications. Without direct structural or functional data from the evidence, this compound’s identity remains unspecified. For a comprehensive introduction, further details such as IUPAC name, molecular formula, and pharmacological classification would be required .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-6-11-2-4-20-14(11)7-16-13)17-12-5-10-1-3-18(8-10)9-12/h2,4,6-7,10,12H,1,3,5,8-9H2,(H,17,19)/t10-,12-/m1/s1 |
InChI Key |
PTGWFYYEAUFEAS-ZYHUDNBSSA-N |
SMILES |
O=C(C1=CC2=C(OC=C2)C=N1)N[C@H]3CN(C4)CC[C@]4([H])C3 |
Isomeric SMILES |
C1CN2C[C@H]1C[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Canonical SMILES |
C1CN2CC1CC(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-709829; PHA 709829; PHA709829. |
Origin of Product |
United States |
Preparation Methods
The synthesis of PH-709829 involves several steps, starting with the preparation of the furo[2,3-c]pyridine-5-carboxamide core. This core is then coupled with the (3R,5R)-1-azabicyclo[3.2.1]oct-3-yl moiety under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Chemical Reactions Analysis
PH-709829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a valuable ligand in coordination chemistry and catalysis.
Biology: The compound is used in biological studies to understand the role of the alpha-7 nicotinic acetylcholine receptor in cellular processes.
Mechanism of Action
PH-709829 exerts its effects by acting as an agonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in modulating neurotransmission in the central nervous system. By binding to this receptor, PH-709829 enhances cholinergic signaling, which can lead to improved cognitive function and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general guidelines for comparing structurally or functionally similar compounds can be inferred:
Structural Similarity
- Key Consideration: Structural analogs may share a core scaffold but differ in substituents, stereochemistry, or metal coordination (for inorganic compounds) . For example, substituting a hydroxyl group with a methyl group can alter solubility and bioavailability.
- Relevance to Unii-U4Y54D5P9L: If this compound is organometallic, comparisons could involve varying central metals (e.g., replacing zinc with copper) and analyzing effects on stability or reactivity .
Functional Similarity
- Key Consideration : Functionally similar compounds may target the same biological pathway or exhibit comparable therapeutic effects. However, structural differences can lead to divergent pharmacokinetic profiles .
- Example : If this compound is an antiviral agent, analogs like remdesivir or molnupiravir could be compared for efficacy, toxicity, and resistance mechanisms .
Challenges in Comparative Analysis
- Data Limitations : The absence of explicit data on this compound in the evidence restricts direct comparisons. Reliable sources (e.g., PubChem, clinical trials) would be necessary for accurate profiling .
- Methodological Rigor : Adherence to IUPAC naming, spectral validation, and reproducibility (per and ) is essential to avoid misclassification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
